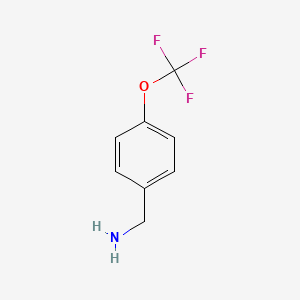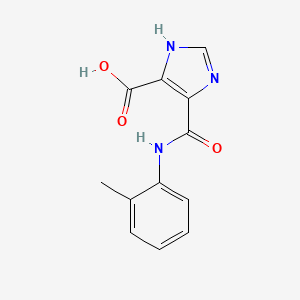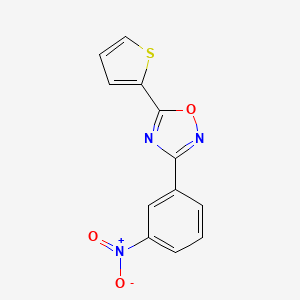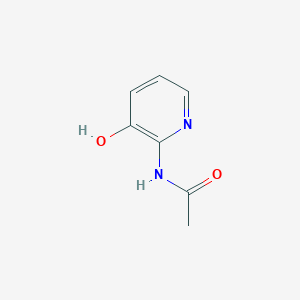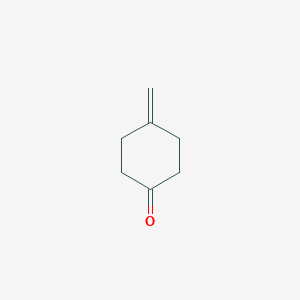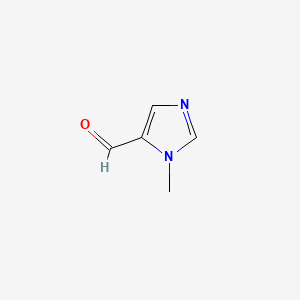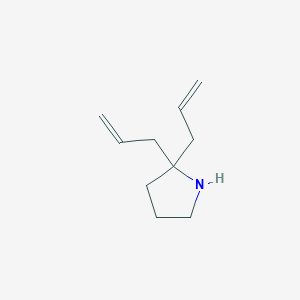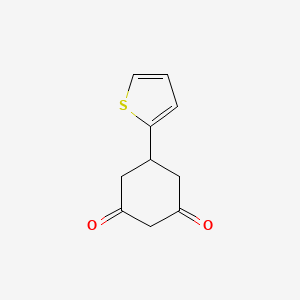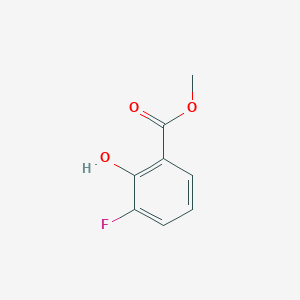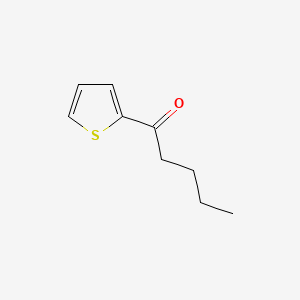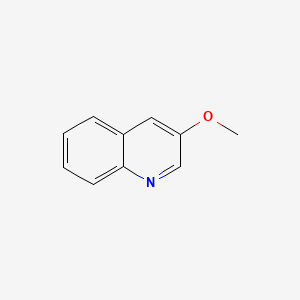
3-Methoxyquinoline
概要
説明
3-Methoxyquinoline is a heterocyclic compound with the molecular formula C10H9NO . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 3-Methoxyquinoline involves a reaction with copper (I) iodide in N,N-dimethyl-formamide for 16 hours under reflux conditions . This process is known as Ullmann Condensation . There are also other synthesis protocols reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of 3-Methoxyquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 159.19 .Chemical Reactions Analysis
Quinoline and its derivatives, including 3-Methoxyquinoline, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
3-Methoxyquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 280.1±13.0 °C at 760 mmHg, and a flash point of 102.7±10.1 °C . It has a molar refractivity of 48.9±0.3 cm3 .科学的研究の応用
-
Pharmaceutical Chemistry
- Application : Quinoline and its analogues, including 3-Methoxyquinoline, have versatile applications in the field of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
- Methods : Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results : Quinoline is an essential segment of both natural and synthetic compounds. In particular, the pyranoquinoline ring system has gained considerable attention .
-
Antibacterial Research
- Application : Quinoline derivatives have been evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria .
- Methods : These derivatives were prepared via the Mannich reaction .
- Results : Among the target compounds, quinolone coupled hybrid exerted the potential effect against most of the tested G+ and G− strains with MIC values of 0.125–8 μg/mL .
-
Third-Generation Photovoltaics
- Application : Quinoline derivatives have recently gained popularity in third-generation photovoltaic applications .
- Methods : The latest developments in the quinoline derivatives (metal complexes) for applications in the photovoltaic cells are reviewed . Various methods for testing the compounds for application are outlined .
- Results : The implementation of quinoline derivatives in photovoltaic cells, their architecture and design are described, and also, the performance for polymer solar cells and dye-synthesized solar cells was highlighted .
-
Organic Light-Emitting Diodes (OLEDs) and Transistors
- Application : Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) and are also used in transistors .
- Methods : The compounds are synthesized for these applications .
- Results : The performance and characteristics of these devices using quinoline derivatives are described .
-
Late-Stage Modification of Drug Molecules
- Application : Quinoline derivatives, including 3-Methoxyquinoline, can be used for late-stage modification of drug molecules . This is a fast method to introduce diversity into already biologically active scaffolds .
- Methods : A notable number of analogs of mefloquine, chloroquine, and hydroxychloroquine have been synthesized, starting from the readily available active pharmaceutical ingredient (API) .
- Results : This method allows for the creation of a variety of compounds that are ubiquitous in the fields of medicinal and industrial chemistry .
-
Rhodium-Promoted C-H Bond Activation
- Application : Rhodium-promoted C-H bond activation of 3-Methoxyquinoline leads to various rhodium(I)-(2-quinolinyl) and -(4-quinol .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
Safety And Hazards
将来の方向性
Quinoline and its derivatives, including 3-Methoxyquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 3-Methoxyquinoline research could focus on developing more efficient synthesis methods and exploring its potential biological and pharmaceutical activities .
特性
IUPAC Name |
3-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCRFDKOKZGTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341800 | |
| Record name | 3-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyquinoline | |
CAS RN |
6931-17-5 | |
| Record name | 3-Methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)
